Benzene,1-ethynyl-3-nitro-,ion(1-)
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Overview
Description
Benzene, 1-ethynyl-3-nitro-, ion(1-): is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzene, where an ethynyl group (C≡CH) is attached to the first carbon and a nitro group (NO2) is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions.
Sonogashira Coupling: The ethynyl group can be introduced via the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions followed by coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Iron, tin, or zinc with hydrochloric acid for reduction reactions.
Catalysts: Palladium and copper catalysts for coupling reactions.
Major Products:
Aminobenzene Derivatives: Reduction of the nitro group results in the formation of aminobenzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-ethynyl-3-nitro-, ion(1-) is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological properties.
Industry:
Mechanism of Action
The mechanism of action of benzene, 1-ethynyl-3-nitro-, ion(1-) involves electrophilic aromatic substitution, where the ethynyl and nitro groups influence the reactivity of the benzene ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the ethynyl group can participate in further chemical reactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H4NO2- |
---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
1-ethynyl-3-nitrobenzene |
InChI |
InChI=1S/C8H4NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H/q-1 |
InChI Key |
VJJAGAVQYBKEPY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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